

# Introduction: Navigating the Landscape of Novel Aminopropanol Derivatives

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## Compound of Interest

Compound Name:	3-[(4-Ethoxyphenyl)methylamino]propan-1-ol
CAS No.:	869944-02-5
Cat. No.:	B3161366

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In the realm of medicinal chemistry and materials science, the aminopropanol scaffold is a cornerstone for the development of a diverse array of functional molecules. The specific compound, **3-[(4-Ethoxyphenyl)methylamino]propan-1-ol**, represents a unique structural motif that, while not extensively documented in current literature, holds significant potential for further scientific exploration. Its architecture, combining a flexible aminopropanol chain with a substituted aromatic ring, suggests possible applications in drug discovery and as a building block for more complex chemical entities.

This technical guide provides a comprehensive overview of **3-[(4-Ethoxyphenyl)methylamino]propan-1-ol**, including its nomenclature, predicted physicochemical properties, and detailed, field-proven synthetic protocols. For the purposes of this guide, and due to the limited direct literature, we will also draw upon established knowledge of structurally similar compounds to infer potential applications and analytical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and characterize this and related novel chemical entities.

## Nomenclature and Structural Identification

The systematic IUPAC name for the target compound is 3-[[4-ethoxyphenyl)methyl]amino]propan-1-ol. However, a variety of synonyms and alternative names may be encountered in chemical databases and literature, arising from different naming conventions.

Common Synonyms and Identifiers:

- N-(4-Ethoxybenzyl)-3-aminopropan-1-ol
- 3-((p-Ethoxybenzyl)amino)propan-1-ol
- 1-((4-Ethoxyphenyl)methylamino)-3-propanol

It is crucial for researchers to utilize these potential synonyms when conducting literature and database searches to ensure a comprehensive retrieval of any related information. A closely related compound found in chemical databases is 3-dimethylamino-1-(4-ethoxyphenyl)-1-propanol, which features a dimethylamino group and a different substitution pattern on the propanol chain<sup>[1]</sup>.

## Predicted Physicochemical Properties

While experimental data for **3-[[4-Ethoxyphenyl)methyl]amino]propan-1-ol** is not readily available, its fundamental physicochemical properties can be reliably predicted based on its structure. These predictions are invaluable for planning synthetic routes, purification strategies, and for anticipating the compound's behavior in various chemical and biological systems.

Property	Predicted Value
Molecular Formula	C <sub>12</sub> H <sub>19</sub> NO <sub>2</sub>
Molecular Weight	209.28 g/mol
LogP (Octanol-Water Partition Coefficient)	1.9
Topological Polar Surface Area (TPSA)	41.5 Å <sup>2</sup>
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	3
Rotatable Bonds	6

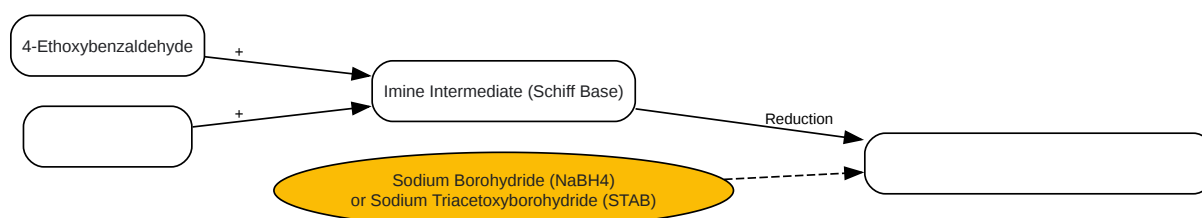
These predicted values suggest that the molecule possesses moderate lipophilicity and is likely to be a solid at room temperature with a relatively high boiling point.

## Strategic Synthesis of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol

The synthesis of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol can be approached through several reliable synthetic strategies. Below, we detail a robust and well-established method based on reductive amination, a cornerstone of amine synthesis in medicinal chemistry.

### Proposed Synthetic Pathway: Reductive Amination

This two-step process involves the initial formation of a Schiff base (imine) from 4-ethoxybenzaldehyde and 3-aminopropan-1-ol, followed by its in-situ reduction to the desired secondary amine.



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Caption: Reductive amination workflow for the synthesis of the target compound.

## Detailed Experimental Protocol

Materials:

- 4-Ethoxybenzaldehyde
- 3-Aminopropan-1-ol<sup>[2][3][4]</sup>
- Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH<sub>4</sub>)
- Dichloromethane (DCM) or Methanol (MeOH) as solvent
- Glacial Acetic Acid (catalyst, if needed)
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxybenzaldehyde (1.0 equivalent) in the chosen solvent (DCM or MeOH).
- **Addition of Amine:** To this solution, add 3-aminopropan-1-ol (1.1 equivalents). If using a less reactive aldehyde or amine, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
- **Imine Formation:** Allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Reduction:** Once imine formation is complete or has reached equilibrium, carefully add the reducing agent. Sodium triacetoxyborohydride (1.5 equivalents) is often preferred for its

mildness and selectivity. Alternatively, sodium borohydride (1.5 equivalents) can be used, typically in a protic solvent like methanol.

- **Reaction Progression:** Continue stirring the reaction mixture at room temperature for an additional 12-24 hours. Monitor the disappearance of the imine intermediate by TLC or LC-MS.
- **Workup:** Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
- **Extraction:** If DCM was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and extract the aqueous residue with a suitable organic solvent like ethyl acetate or DCM (3x).
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a mixture of DCM and methanol to afford the pure **3-[(4-Ethoxyphenyl)methylamino]propan-1-ol**.

## Inferred Biological Activity and Potential Applications

While the specific biological profile of **3-[(4-Ethoxyphenyl)methylamino]propan-1-ol** has not been characterized, its structural components are present in a variety of pharmacologically active molecules.

- **CNS Activity:** The phenethylamine backbone, embedded within the structure, is a common feature in many centrally acting agents. For instance, analogs such as 1-(3-methoxy-4-methylphenyl)-2-aminopropane have been investigated for their effects on the central nervous system<sup>[5]</sup>.
- **Analgesic Properties:** The presence of a substituted aminophenol-like structure may suggest potential analgesic or antipyretic properties, drawing parallels to derivatives of

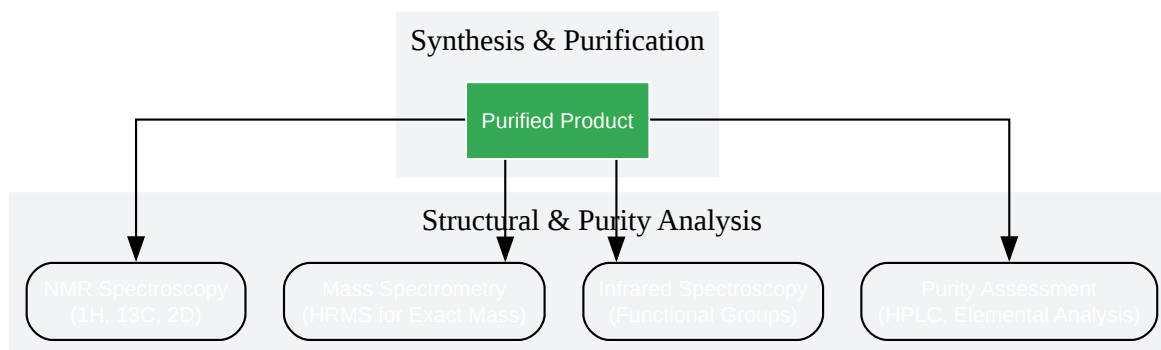
paracetamol[6].

- Adrenergic System Modulation: Structurally related amino alcohols are known to interact with the adrenergic system. For example, derivatives of 1-(p-nitrophenyl)-2-aminoethanol have shown alpha-adrenergic stimulating activity[7].

These structural similarities suggest that **3-[(4-Ethoxyphenyl)methylamino]propan-1-ol** could be a valuable candidate for screening in various drug discovery programs, particularly in the areas of neurology and pain management.

## Analytical Characterization

To confirm the identity and purity of the synthesized **3-[(4-Ethoxyphenyl)methylamino]propan-1-ol**, a suite of standard analytical techniques should be employed.



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Caption: Standard workflow for the analytical characterization of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are essential for elucidating the molecular structure. The proton NMR should show characteristic signals for the ethoxy group, the aromatic protons, the methylene groups of the propanol chain, and the N-H and O-H protons.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement of the molecular ion.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the O-H and N-H stretches (typically a broad band around  $3300\text{ cm}^{-1}$ ) and the C-O and C-N stretching vibrations.
- Purity Assessment: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound. Elemental analysis can also be performed to confirm the elemental composition.

## Conclusion

**3-[(4-Ethoxyphenyl)methylamino]propan-1-ol** is a novel compound with significant potential for applications in medicinal chemistry and beyond. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and characterization based on well-established chemical principles and data from structurally related analogs. The detailed synthetic protocol for reductive amination offers a reliable method for accessing this molecule, and the proposed analytical workflow will ensure its unambiguous identification and purity assessment. The inferred potential for biological activity makes this compound and its derivatives attractive targets for future research and development endeavors.

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